(4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine
Description
“(4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine” is a Schiff base derivative synthesized by the condensation of 4-amino-1,2,4-triazole with 4-dimethylaminobenzaldehyde. Its structure features a triazole core linked to a benzylidene moiety substituted with a dimethylamino (-N(CH₃)₂) group at the para position (Fig. 1). This compound belongs to the broader class of triazole-based Schiff bases, which are renowned for their versatility in coordination chemistry, biological activities, and materials science applications .
Schiff bases derived from 1,2,4-triazole have attracted significant attention due to their pharmacological properties, including anticonvulsant, antifungal, and antibacterial activities .
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-15(2)11-5-3-10(4-6-11)7-14-16-8-12-13-9-16/h3-9H,1-2H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHQRSFAZYRBTA-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18998-51-1 | |
| Record name | NSC70885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-DIMETHYLAMINO-BENZYLIDENE)-(1,2,4)TRIAZOL-4-YL-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ethanol-Mediated Condensation (Method 1)
A seminal study by Kargin et al. (1988) established the foundational protocol for this compound. The synthesis involves:
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Reactants : Equimolar quantities of 4-amino-1,2,4-triazole (0.51 g, 6 mmol) and 4-(dimethylamino)benzaldehyde (0.85 g, 6 mmol).
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Solvent : 40 mL ethanol.
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Conditions : Heating at 353 K (80°C) for 18 minutes under reflux.
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Work-up : Slow evaporation of the ethanol solution yields light-yellow crystals suitable for X-ray diffraction.
Key Observations:
Catalytic Acid-Assisted Synthesis (Method 2)
A modified approach reported by Desenko et al. (1995) incorporates acetic acid as a catalyst to enhance reaction kinetics:
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Reactants : 4-amino-1,2,4-triazole (1 mmol) and 4-(dimethylamino)benzaldehyde (1 mmol).
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Solvent : 10 mL ethanol.
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Catalyst : 0.5 mL glacial acetic acid.
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Conditions : Reflux for 2 hours.
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Work-up : Precipitation with cold water, followed by filtration and recrystallization from dimethylformamide (DMF).
Key Observations:
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Yield : 78% after recrystallization.
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Purity : The use of DMF as a crystallization solvent improves product homogeneity, as evidenced by sharp melting points (262–264°C).
Comparative Analysis of Synthetic Protocols
Critical Insights:
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Catalytic Role : Method 2’s acetic acid likely protonates the carbonyl oxygen, increasing electrophilicity and accelerating imine formation.
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Solvent Impact : DMF’s high polarity in Method 2 enhances solubility of intermediates, favoring crystalline product formation.
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis (Method 1) reveals:
Chemical Reactions Analysis
Types of Reactions
(4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the benzylidene or triazole rings, leading to a diverse array of derivatives.
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- Dimethylamino Group : Enhances lipophilicity and biological membrane penetration.
- Benzylidene Moiety : Contributes to its chemical reactivity.
- Triazole Ring : Imparts significant biological activity and potential for nucleophilic substitutions.
Medicinal Chemistry
DTMA shows promise in the development of pharmaceuticals targeting various biological pathways. Notably:
- Antimicrobial Activity : Research indicates that DTMA inhibits the formation of bacterial biofilms, particularly against Staphylococcus aureus, which is crucial in treating infections resistant to conventional antibiotics.
Anticancer Research
Preliminary studies suggest that compounds similar to DTMA may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
Agricultural Applications
There is potential for DTMA to be used as a biopesticide or fungicide due to its ability to disrupt microbial growth and biofilm formation on crops.
Material Science
The triazole moiety in DTMA may be utilized in creating new materials with enhanced properties, such as improved thermal stability or solubility in organic solvents.
Case Study 1: Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry demonstrated that DTMA significantly inhibited biofilm formation by Staphylococcus aureus. This finding underscores its potential utility in developing new treatments for infections caused by antibiotic-resistant bacteria.
Case Study 2: Structure-Activity Relationship (SAR)
Research exploring the SAR of similar triazole compounds has indicated that modifications to the dimethylamino group can enhance biological activity. This insight can guide future drug design efforts involving DTMA and related compounds.
Mechanism of Action
The mechanism by which (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways.
Comparison with Similar Compounds
(3-Bromo-4-fluoro-benzylidene)-[1,2,4]triazol-4-yl-amine (BFBT)
(4-Trifluoromethyl-benzylidene)-[1,2,4]triazol-4-yl-amine (TMBT)
(2-Fluoro-4-nitro-benzylidene)-[1,2,4]triazol-4-yl-amine (FNBT)
Key Structural Differences :
- Substituent Effects: The dimethylamino group in the target compound is electron-donating, whereas BFBT, TMBT, and FNBT feature electron-withdrawing groups (e.g., -Br, -CF₃, -NO₂). This difference significantly influences electronic density distribution and adsorption behavior on metal surfaces .
Corrosion Inhibition Performance
Table 1: Comparative Corrosion Inhibition Data in 0.5 M HCl (Mild Steel)
Key Findings :
- Efficiency Trends : BFBT > TMBT > FNBT. Electron-withdrawing groups enhance adsorption via stronger dipole interactions with the metal surface, improving inhibition efficiency .
- Temperature Sensitivity : All compounds exhibit reduced efficiency at elevated temperatures due to desorption from the metal surface .
- Mechanism: The target compound’s dimethylamino group may enhance solubility in acidic media but could weaken adsorption compared to halogenated analogs.
Biological Activity
(4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on available literature, including synthesis, mechanisms of action, and efficacy against various biological targets.
- Molecular Formula : C₁₁H₁₃N₅
- Molecular Weight : 215.26 g/mol
- CAS Number : 18998-51-1
This compound features a triazole moiety, which is known for its diverse biological activities, including antifungal and anticancer properties.
Synthesis
The synthesis of (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine typically involves the reaction of 4-dimethylaminobenzaldehyde with [1,2,4]triazole derivatives. The resulting compound can be purified through recrystallization or chromatography techniques.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Research highlighted the effectiveness of benzylidene-triazole hybrids as antifungal agents targeting tubulin dimers. These compounds demonstrated potent activity against various fungal strains by disrupting microtubule formation essential for fungal cell division .
- Antibacterial Activity : A study on related triazole compounds showed strong activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against Mycobacterium luteum .
Anticancer Activity
The anticancer potential of (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine has been investigated in several studies:
- Cell Viability Assays : In vitro tests using cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma) indicated that derivatives of this compound could significantly reduce cell viability. For example, one derivative exhibited an IC₅₀ value of 39.2 ± 1.7 μM against MDA-MB-231 cells .
- Mechanism of Action : The proposed mechanism includes inhibition of the mitogen-activated protein kinase (MAPK) pathway through the inhibition of BRAF and MEK kinases. This pathway is crucial for cell proliferation and survival in many cancers .
Study 1: Antifungal Properties
A study published in a peer-reviewed journal demonstrated that benzylidene-triazole hybrids effectively inhibited fungal growth by targeting tubulin polymerization. The study utilized various fungal strains and reported significant reductions in growth rates when treated with these compounds .
Study 2: Anticancer Efficacy
In another investigation focusing on anticancer properties, a series of triazole derivatives were synthesized and screened against multiple cancer cell lines. The results indicated enhanced cytotoxicity correlated with structural modifications around the triazole ring. The most effective compound demonstrated selective toxicity towards cancer cells while sparing normal cells .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via a Schiff base condensation reaction. A general protocol involves refluxing 4-amino-1,2,4-triazole with 4-(dimethylamino)benzaldehyde in absolute ethanol or methanol, catalyzed by 2–3 drops of glacial acetic acid . Reaction duration (4–7 hours), solvent choice, and acid catalyst concentration significantly influence yield. Purification is achieved via recrystallization from ethanol or chromatography.
- Optimization : Yield improvements (e.g., 65% to >80%) require controlled stoichiometry, inert atmospheres to prevent oxidation, and solvent polarity adjustments to enhance intermediate solubility .
Q. Which spectroscopic techniques are critical for characterizing (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine, and what key spectral markers should be analyzed?
- Techniques :
- FT-IR : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and triazole ring vibrations (C-N stretches at 1500–1550 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm), dimethylamino group (singlet at δ ~3.0 ppm), and imine proton (δ ~8.5 ppm) .
- X-ray crystallography : Resolve E/Z isomerism of the benzylidene moiety and hydrogen-bonding patterns in the solid state .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Antioxidant potential : DPPH radical scavenging and ferric reducing power assays .
- Electrochemical profiling : Cyclic voltammetry to assess redox behavior linked to bioactivity .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, QSAR) elucidate the structure-activity relationship (SAR) of this compound?
- Approach :
- Molecular docking : Dock the compound into target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to predict binding affinity and interaction modes .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced potency .
- Data Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility; MD simulations over 100 ns can resolve these .
Q. What strategies mitigate challenges in synthesizing transition metal complexes with this ligand?
- Challenges : Low solubility of the ligand in aqueous media and competing coordination sites.
- Solutions :
- Use polar aprotic solvents (DMF, DMSO) to enhance ligand solubility during complexation .
- Pre-functionalize the triazole ring with electron-withdrawing groups to direct metal binding to the imine nitrogen .
- Characterization : ESI-MS for complex stoichiometry and magnetic susceptibility measurements for metal-ligand bonding analysis .
Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact the compound’s bioactivity and stability?
- Case Studies :
- Halogenation : Introducing Cl or F at the benzylidene para-position enhances antimicrobial activity due to increased lipophilicity but may reduce aqueous stability .
- Methoxy groups : Improve antioxidant capacity via electron-donating effects but may sterically hinder target binding .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative stability .
Methodological Considerations
Q. How should researchers handle discrepancies in reported synthetic yields or biological data across studies?
- Root Causes : Variability in reagent purity, crystallization conditions, or assay protocols.
- Resolution :
- Reproduce methods with standardized reagents (e.g., ≥99% purity aldehydes).
- Validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
Q. What waste management protocols are essential for this compound’s synthesis?
- Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
